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Compound of Interest

Compound Name: Methyl 5-fluoro-2-nitrobenzoate

Cat. No.: B014937 Get Quote

Introduction to a Versatile Synthetic Building
Block
Methyl 5-fluoro-2-nitrobenzoate is an aromatic organic compound featuring a benzene ring

substituted with a methyl ester, a nitro group, and a fluorine atom. This specific arrangement of

functional groups—an ortho-nitro ester and a para-fluoro substituent relative to the nitro group

—creates a molecule with distinct electronic properties and reactivity. The strong electron-

withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom,

significantly influences the reactivity of the aromatic ring and the ester moiety.[1]

These characteristics make Methyl 5-fluoro-2-nitrobenzoate a valuable intermediate in

organic synthesis. Its functional groups serve as handles for a variety of chemical

transformations, enabling the construction of more complex molecular architectures.

Consequently, it is a sought-after building block in the development of novel pharmaceuticals

and agrochemicals, where the introduction of fluoro and nitro groups can enhance metabolic

stability, binding affinity, and overall bioactivity.[2] This guide provides the core technical

knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application

in experimental work, from designing reaction conditions to developing purification strategies.

The key properties of Methyl 5-fluoro-2-nitrobenzoate are summarized below.
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Table 1: Core Properties of Methyl 5-fluoro-2-nitrobenzoate

Property Value Source(s)

CAS Number 393-85-1 [3][4]

Molecular Formula C₈H₆FNO₄ [3]

Molecular Weight 199.14 g/mol [3]

Appearance White to yellow solid/powder [2]

Melting Point 47 - 51 °C [2]

Boiling Point 139 °C at 1.5 mmHg [2]

Solubility
Slightly soluble in water;

Soluble in DMSO and acetone.
[3][5]
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The structure of Methyl 5-fluoro-2-nitrobenzoate is visualized in the diagram below.

Caption: Chemical structure of Methyl 5-fluoro-2-nitrobenzoate.

Synthesis and Mechanistic Pathways
The most direct and common synthesis of Methyl 5-fluoro-2-nitrobenzoate is the Fischer

esterification of its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This method is

reliable, high-yielding, and utilizes readily available reagents.

Primary Synthetic Route: Fischer Esterification
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an

alcohol.[7] In this case, 5-fluoro-2-nitrobenzoic acid is reacted with an excess of methanol in

the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The use of excess

methanol is a critical experimental choice; according to Le Châtelier's principle, it drives the

equilibrium towards the formation of the methyl ester product and water.
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Caption: General workflow for the synthesis of Methyl 5-fluoro-2-nitrobenzoate.

Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning the steps include built-in checks and

rationale to ensure a successful outcome.

Reagents and Equipment:

5-fluoro-2-nitrobenzoic acid (1.0 eq)

Methanol (MeOH), anhydrous (10-20 volumes)

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

Round-bottom flask with reflux condenser and magnetic stirrer

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Procedure:

Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-2-nitrobenzoic acid and

methanol. The large excess of methanol acts as both reactant and solvent. Begin stirring

to dissolve the acid.
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Catalyst Addition (Causality): Cool the mixture in an ice bath. This is a critical safety and

control step. The subsequent addition of concentrated sulfuric acid is highly exothermic.

Slow, dropwise addition of H₂SO₄ prevents a dangerous temperature spike and potential

side reactions.

Reflux (Driving the Reaction): Equip the flask with a reflux condenser and heat the mixture

to reflux (approx. 65°C for methanol). Maintain reflux for 4-16 hours. The progress should

be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is

consumed. This heating provides the necessary activation energy for the reaction to

proceed at a reasonable rate.

Workup and Neutralization: After cooling to room temperature, slowly pour the reaction

mixture into a beaker containing crushed ice and water. This precipitates the less polar

ester product while retaining polar impurities and the acid catalyst in the aqueous phase.

Neutralize the mixture carefully with a saturated solution of NaHCO₃ until effervescence

ceases. This step removes the H₂SO₄ catalyst and any unreacted carboxylic acid.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate (3x volumes). The organic layers are combined. This

step isolates the desired ester from the aqueous phase.

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. This removes

residual water and the extraction solvent to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

(e.g., methanol or an ethanol/water mixture) or by silica gel column chromatography to

yield the pure Methyl 5-fluoro-2-nitrobenzoate.

Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are paramount for any chemical compound used

in research. The following section outlines the expected spectroscopic signatures for Methyl 5-
fluoro-2-nitrobenzoate based on established principles of organic spectroscopy.[8][9]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b014937?utm_src=pdf-body
https://www.benchchem.com/product/b014937?utm_src=pdf-body
https://www.benchchem.com/product/b014937?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11775151/
https://www.mdpi.com/1422-0067/8/12/1234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum

of Methyl 5-fluoro-2-nitrobenzoate is expected to show strong, characteristic absorption

bands.

Table 2: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Rationale

~1735-1750 Ester (C=O) Stretching

Strong, sharp peak

characteristic of an

aromatic ester

carbonyl.[10]

~1500-1550 Nitro (N-O) Asymmetric Stretching
Strong absorption due

to the -NO₂ group.[10]

~1290-1360 Nitro (N-O) Symmetric Stretching

Strong absorption,

confirming the nitro

group.[10]

~1250-1310 Ester (C-O) Stretching
Strong peak for the

ester C-O bond.[10]

~1000-1100 C-F Stretching

Moderate to strong

absorption for the aryl-

fluoride bond.

~1600, ~1475 Aromatic C=C Ring Stretching
Multiple sharp peaks

of variable intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the

three methyl protons. The aromatic region will display complex splitting patterns (multiplets)
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due to coupling between the protons and with the fluorine atom. The methyl group will

appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each

unique carbon atom in the molecule. The carbonyl carbon of the ester will be significantly

downfield. Carbons attached to electronegative atoms (F, O, N) will also be shifted downfield.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. In Electron Ionization (EI) mode, a strong molecular ion peak [M]⁺ at m/z ≈ 199 is

expected, confirming the molecular weight.[11] Characteristic fragment ions may include losses

of the methoxy group (-OCH₃, m/z 31), the nitro group (-NO₂, m/z 46), or the entire ester group

(-COOCH₃, m/z 59).

Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 5-fluoro-2-nitrobenzoate is dictated by its functional groups.

Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is highly electron-deficient due

to the powerful withdrawing effects of the ortho-nitro group and the para-fluoro group. This

makes the ring susceptible to nucleophilic attack. The fluorine atom, being a good leaving

group and located para to the activating nitro group, is the most likely site for substitution by

strong nucleophiles.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂)

using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a cornerstone of

synthetic chemistry, as it converts the electron-withdrawing nitro group into an electron-

donating amino group, fundamentally altering the ring's reactivity and providing a key

functional group for further derivatization.

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under

either acidic or basic conditions. This allows for the temporary protection of the carboxylic

acid functionality during other synthetic steps.

Its utility as a synthetic intermediate is broad, serving as a precursor for various heterocyclic

compounds and other complex organic molecules of interest to the pharmaceutical and
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material science sectors.[2][12]

Safety and Handling
Methyl 5-fluoro-2-nitrobenzoate should be handled with appropriate care in a laboratory

setting.

Hazards: It may be harmful if swallowed, causing irritation to the skin, eyes, and respiratory

tract.[13]

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.[2]

Conclusion
Methyl 5-fluoro-2-nitrobenzoate is a strategically important chemical intermediate whose

value lies in the precise arrangement of its reactive functional groups. A thorough

understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers

researchers to leverage its synthetic potential effectively. The protocols and characterization

data provided herein serve as a reliable foundation for its application in the synthesis of next-

generation pharmaceuticals, agrochemicals, and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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